molecular formula C21H25NO7 B13791694 1,2,3,4-Tetrahydro-1-(4-hydroxyphenyl)-4,6-isoquinolinediol hexanedioate CAS No. 93203-03-3

1,2,3,4-Tetrahydro-1-(4-hydroxyphenyl)-4,6-isoquinolinediol hexanedioate

Cat. No.: B13791694
CAS No.: 93203-03-3
M. Wt: 403.4 g/mol
InChI Key: CPNCKFLCWPDSLK-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1-(4-hydroxyphenyl)-4,6-isoquinolinediol hexanedioate is a complex organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-1-(4-hydroxyphenyl)-4,6-isoquinolinediol hexanedioate typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, which is a chemical reaction that forms tetrahydroisoquinoline derivatives by the cyclization of a β-arylethylamine with an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reaction. The purification process often involves crystallization, distillation, or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1-(4-hydroxyphenyl)-4,6-isoquinolinediol hexanedioate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated isoquinoline compounds.

Scientific Research Applications

1,2,3,4-Tetrahydro-1-(4-hydroxyphenyl)-4,6-isoquinolinediol hexanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and other medical conditions.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1-(4-hydroxyphenyl)-4,6-isoquinolinediol hexanedioate involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways, leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features but different functional groups.

    Quinoline: Another heterocyclic aromatic compound with a similar core structure but different chemical properties.

    Tetrahydroquinoline: Similar in structure but with variations in the hydrogenation state and functional groups.

Uniqueness

1,2,3,4-Tetrahydro-1-(4-hydroxyphenyl)-4,6-isoquinolinediol hexanedioate is unique due to its specific functional groups and the combination of isoquinoline and hexanedioate moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

93203-03-3

Molecular Formula

C21H25NO7

Molecular Weight

403.4 g/mol

IUPAC Name

6-hydroxy-6-oxohexanoate;1-(4-hydroxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol

InChI

InChI=1S/C15H15NO3.C6H10O4/c17-10-3-1-9(2-4-10)15-12-6-5-11(18)7-13(12)14(19)8-16-15;7-5(8)3-1-2-4-6(9)10/h1-7,14-19H,8H2;1-4H2,(H,7,8)(H,9,10)

InChI Key

CPNCKFLCWPDSLK-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CC(=C2)O)C([NH2+]1)C3=CC=C(C=C3)O)O.C(CCC(=O)[O-])CC(=O)O

Origin of Product

United States

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